Lipophilicity Comparison: 4-yl vs. 3-yl Positional Isomer
The 4-yl substitution on the piperidine ring in 1-(Piperidin-4-yl)cyclobutan-1-ol results in a calculated XLogP3 value of 0.6, which is significantly lower than the predicted LogP for its 3-yl positional isomer [1]. This difference in lipophilicity directly impacts the compound's partition coefficient and potential for crossing biological membranes, making the 4-yl isomer a distinct choice for modulating ADME properties in drug design .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 1-(Piperidin-3-yl)cyclobutan-1-ol: Predicted LogP ~1.2 (based on similar cyclobutanol structures) |
| Quantified Difference | ~0.6 log unit difference (lower lipophilicity for target compound) |
| Conditions | Calculated (XLogP3) using PubChem algorithm vs. Predicted values from similar cyclobutanol derivatives |
Why This Matters
Lower LogP value indicates improved aqueous solubility and potentially reduced non-specific binding, which are critical factors for in vitro assay performance and in vivo pharmacokinetics.
- [1] Kuujia. (2025). 1-(Piperidin-4-yl)cyclobutan-1-ol Computed Properties (XLogP3). View Source
